molecular formula C6H3BrClF3N2 B12082246 5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine

5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B12082246
M. Wt: 275.45 g/mol
InChI Key: ZRXPTAGVVWKCCG-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative characterized by bromo (Br), chloro (Cl), methyl (CH₃), and trifluoromethyl (CF₃) substituents at positions 5, 4, 2, and 6, respectively. Pyrimidines with trifluoromethyl groups are widely studied for their bioactivity, particularly in agrochemical and pharmaceutical applications, due to their enhanced lipophilicity and metabolic stability .

Properties

Molecular Formula

C6H3BrClF3N2

Molecular Weight

275.45 g/mol

IUPAC Name

5-bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H3BrClF3N2/c1-2-12-4(6(9,10)11)3(7)5(8)13-2/h1H3

InChI Key

ZRXPTAGVVWKCCG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of 2-methyl-4,6-dichloropyrimidine with bromine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or chloroform and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidines.

    Oxidation Reactions: Formation of pyrimidine oxides.

    Reduction Reactions: Formation of dehalogenated pyrimidines.

    Coupling Reactions: Formation of biaryl pyrimidines.

Scientific Research Applications

5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its functional groups that can be modified for desired properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The presence of halogen atoms and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and their implications:

Compound Name Substituents (Positions) Key Features & Implications References
5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine Br (5), Cl (4), CH₃ (2), CF₃ (6) Methyl at position 2 increases steric bulk; CF₃ enhances lipophilicity and electron-withdrawing effects. -
5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine (CAS 425392-76-3) Br (5), Cl (4), CF₃ (6) Lacks 2-methyl group, reducing steric hindrance. Higher electrophilicity at position 2.
5-Bromo-4-methyl-2-(methylthio)pyrimidine Br (5), CH₃ (4), SCH₃ (2) Methylthio group at position 2 improves nucleophilic substitution potential.
5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine (CAS 1823954-38-6) Br (5), Cl (2), CF₃ (6), NH₂ (4) Amine at position 4 enables hydrogen bonding, enhancing solubility and target interactions.
5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine (CAS 1240622-62-1) Br (5), Cl (2,4), CF₃ (6) Dichloro substitution increases electrophilicity, favoring cross-coupling reactions.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group significantly increases logP values, enhancing blood-brain barrier penetration in pharmaceuticals. Methyl groups (e.g., at position 2) further augment lipophilicity but may reduce solubility .
  • Melting Points and Stability : Halogenated pyrimidines like 5-bromo-2-chloropyrimidin-4-amine () exhibit high melting points (>450 K) due to strong intermolecular forces. The methyl group in the target compound may lower melting points slightly by disrupting crystal packing .

Biological Activity

5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine is C5_5H3_3BrClF3_3N2_2, with a molecular weight of approximately 228.5 g/mol. The compound features a pyrimidine ring substituted with bromine, chlorine, a methyl group, and a trifluoromethyl group, which enhances its lipophilicity and potential to penetrate biological membranes .

Synthesis

The synthesis of 5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine typically involves halogenation reactions. Common reagents include sodium methoxide and palladium catalysts for coupling reactions. Industrial production often employs large-scale halogenation processes to optimize yield and purity.

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, in vitro studies have shown that it can potently suppress COX-2 activity, with IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .

CompoundIC50_{50} (μmol)Comparison DrugIC50_{50} (μmol)
5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine0.04 ± 0.09Celecoxib0.04 ± 0.01

Cytotoxicity Against Cancer Cell Lines

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it demonstrated promising activity against HepG2 cells, with IC50_{50} values ranging from 29 to 59 µM depending on the specific derivative tested . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineCompoundIC50_{50} (µM)
HepG25-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine40 - 204
MCF-7Various Derivatives29 - 59

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the compound's biological activity by enhancing its binding affinity to target proteins and enzymes. SAR studies indicate that electron-withdrawing groups at specific positions on the pyrimidine ring can lead to enhanced anti-inflammatory and anticancer activities .

Case Studies

  • Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of several pyrimidine derivatives, including our compound of interest, using carrageenan-induced paw edema models in rats. The results indicated significant reductions in inflammation markers compared to controls .
  • Cytotoxicity Study : Another investigation focused on the cytotoxic effects of various derivatives against multiple cancer cell lines, revealing that modifications in substituents led to varying levels of potency against HepG2 and MCF-7 cells. The most potent derivative showed an IC50_{50} comparable to well-known chemotherapeutics .

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